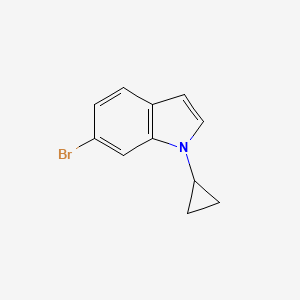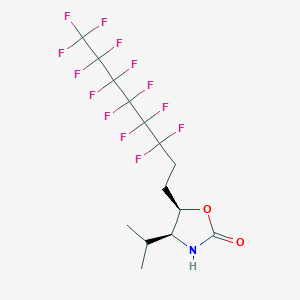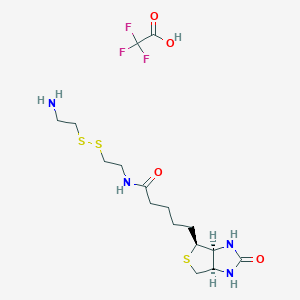
Biotin-cystamine TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-cystamine TFA (also known as BC-TFA) is a novel biotinylation reagent that has been developed to facilitate the labeling of biomolecules. BC-TFA is a combination of biotin and cystamine, two small molecules that have been shown to have a variety of biochemical and physiological effects. BC-TFA has been used in a variety of different lab experiments, and has been found to have numerous advantages and limitations.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for Biotin-cystamine TFA involves the reaction of biotin-N-hydroxysuccinimide ester with cystamine dihydrochloride in the presence of trifluoroacetic acid (TFA) as a catalyst.
Starting Materials
Biotin-N-hydroxysuccinimide ester, Cystamine dihydrochloride, Trifluoroacetic acid (TFA)
Reaction
Dissolve biotin-N-hydroxysuccinimide ester in dry dimethylformamide (DMF), Add cystamine dihydrochloride and TFA to the reaction mixture, Stir the reaction mixture at room temperature for several hours, Purify the product by column chromatography using a suitable solvent system, Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry
Mécanisme D'action
BC-TFA works by covalently binding biotin and cystamine to biomolecules. The biotin component of BC-TFA binds to avidin and streptavidin, which are proteins that have a high affinity for biotin. The cystamine component of BC-TFA binds to cysteine residues on proteins, forming a stable covalent bond. This covalent bond is stable enough to withstand harsh conditions, such as those encountered in PCR or western blotting.
Effets Biochimiques Et Physiologiques
BC-TFA has been shown to have a variety of biochemical and physiological effects. In addition to its ability to label biomolecules, BC-TFA has been found to have anti-inflammatory, anti-fungal, and anti-viral properties. In addition, BC-TFA has been found to stimulate the growth of new cells and to promote wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
BC-TFA has several advantages for use in lab experiments. It is relatively simple and inexpensive to synthesize, and it is stable enough to withstand harsh conditions. In addition, BC-TFA is not toxic and can be used in a variety of different lab experiments. However, BC-TFA also has some limitations. It has a relatively short shelf-life and is not compatible with all biomolecules.
Orientations Futures
BC-TFA has a variety of potential future applications. It could be used to develop new immunoassays and nucleic acid-based techniques. In addition, BC-TFA could be used to develop new cell-based assays and to label cells for use in cell-based therapies. BC-TFA could also be used to develop new drugs and drug delivery systems. Finally, BC-TFA could be used to develop new diagnostic tools and biomarkers.
Applications De Recherche Scientifique
BC-TFA has been used in a variety of scientific research applications. It has been used to label antibodies, proteins, and other biomolecules for use in immunoassays, western blots, and other immunological techniques. In addition, BC-TFA has been used to label nucleic acids for use in PCR and other nucleic acid-based techniques. BC-TFA has also been used to label cells for use in cell-based assays.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBCHCOZFAGWJW-SQRKDXEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27F3N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-cystamine TFA | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)
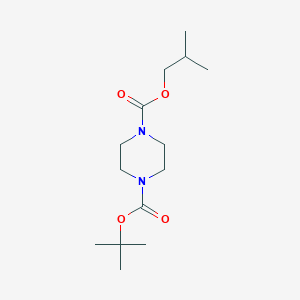
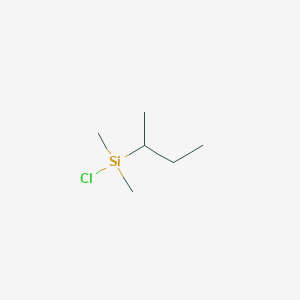

![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)

![2,6-Bis-[1-(2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6316316.png)


